3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide is a complex organic compound with a unique structure that includes an oxazole ring, sulfonamide group, and multiple amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the sulfonamide group and the amine functionalities. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,3-propanediamine: Shares the amine functionality but lacks the oxazole and sulfonamide groups.
3-(Methylamino)propylamine: Similar amine structure but different overall molecular framework.
N,N-Bis(3-methylamino)propylamine: Contains multiple amine groups but lacks the oxazole and sulfonamide functionalities.
Uniqueness
3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide is unique due to its combination of an oxazole ring, sulfonamide group, and multiple amine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3S/c1-6-7(8(9)12-15-6)16(13,14)11-5-3-4-10-2/h10-11H,3-5H2,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUBLVXXUJPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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